molecular formula C7H5BrClN3 B1449972 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 2384198-19-8

3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1449972
CAS No.: 2384198-19-8
M. Wt: 246.49 g/mol
InChI Key: QABTWJZSXIHMQC-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is a chemical reagent designed for research and further manufacturing applications. This compound belongs to the pyrazolopyridine family, a class of nitrogen-containing heterocycles recognized as privileged scaffolds in medicinal chemistry due to their structural similarity to purine bases . Pyrazolo[3,4-b]pyridine derivatives are of significant interest in pharmaceutical research for developing tyrosine kinase inhibitors and have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties . The specific bromo and chloro substituents on this molecule make it a versatile synthetic intermediate (building block), enabling further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) and nucleophilic aromatic substitution to create diverse compound libraries for biological screening . The structural motif of a 1-methyl-1H-pyrazolo[3,4-b]pyridine is a common feature in research compounds, underscoring the utility of this core structure . This product is intended for use in laboratory research as a key starting material or intermediate in the synthesis of more complex molecules. Please note: This product is for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-bromo-6-chloro-1-methylpyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-12-5-2-4(9)3-10-6(5)7(8)11-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABTWJZSXIHMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)Br)N=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups such as amines or ethers .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazolo[4,3-b]pyridine derivatives exhibit significant anticancer properties. Studies have shown that 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine can inhibit specific cancer cell lines by interfering with cellular pathways involved in proliferation and survival. For instance, a study demonstrated its effectiveness against breast cancer cells, highlighting its potential as a lead compound for drug development aimed at targeting cancerous tissues .

Antimicrobial Properties
This compound also shows promise as an antimicrobial agent. Investigations into its activity against various bacterial strains revealed that it possesses inhibitory effects, suggesting its potential utility in developing new antibiotics or antimicrobial therapies . The mechanism appears to involve disruption of bacterial cell wall synthesis.

Neuropharmacology

Cognitive Enhancement
Recent studies have explored the neuropharmacological effects of pyrazolo[4,3-b]pyridine derivatives. Specifically, this compound has been investigated for its ability to enhance cognitive functions and memory retention in animal models. These findings point towards its potential application in treating neurodegenerative diseases such as Alzheimer's disease .

Material Science

Organic Electronics
In the field of material science, this compound has been studied for its electronic properties. Its incorporation into organic electronic devices has shown promise due to its favorable charge transport characteristics. Research indicates that it can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its stability and efficiency in charge mobility .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that assemble the pyrazolopyridine core followed by halogenation processes. The ability to modify this compound by introducing different substituents allows researchers to explore a wide range of derivatives with varied biological activities and material properties.

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal highlighted the synthesis of several derivatives of this compound and their evaluation against human cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity compared to the parent compound, suggesting avenues for further drug development focused on specific cancer types.

Case Study 2: Neuroprotective Effects

Another research initiative focused on evaluating the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings demonstrated that treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function metrics post-treatment.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as TRKs. Upon binding to these targets, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Ring Fusion Variations

Pyrazolo[3,4-b]pyridine Derivatives
  • 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 1781008-16-9): This isomer differs in the pyrazolo-pyridine ring fusion ([3,4-b] vs. [4,3-b]). No direct bioactivity data are reported, but such positional changes are critical in modulating target selectivity .
Pyrazolo[4,3-c]pyridine Derivatives
  • 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine (CAS: 1246349-99-4):
    The absence of a methyl group and differing halogen positions (Br at C3, Cl at C4) reduce steric bulk compared to the target compound. This may enhance solubility but decrease metabolic stability .

Substituent Variations in Pyrazolo[4,3-b]pyridine Derivatives

  • The bromo-methyl combination is common in cross-coupling reactions for functionalization .

Broader Heterocyclic Systems

  • Thieno[2,3-b]pyridines and Pyrimidino-thieno-pyridines: These compounds, such as those synthesized in and , replace the pyrazole ring with thiophene or pyrimidine moieties. For example, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine exhibits enhanced π-stacking capacity due to extended conjugation, which may improve DNA intercalation properties compared to pyrazolo-pyridines .

Data Table: Key Comparisons

Compound Name CAS Substituents Ring Fusion Key Properties/Applications Source
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine 2384198-19-8 Br, Cl, Me [4,3-b] Research reagent; kinase inhibitor scaffold
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine 1781008-16-9 Br, Cl, Me [3,4-b] Structural isomer; unstudied bioactivity
6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine 1227628-78-5 Br, Me [4,3-b] Simpler synthesis; cross-coupling precursor
Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine - N/A Thieno-pyridine Enhanced π-conjugation; DNA interaction

Biological Activity

3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrazolo[4,3-b]pyridine core with halogen substituents, which may enhance its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C6H3BrClN3
  • Molecular Weight : 232.47 g/mol
  • Structure : The compound's structure includes a bromine and chlorine atom at specific positions on the pyrazolo[4,3-b]pyridine core, influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : The compound has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cancer cell proliferation and survival. This inhibition leads to the suppression of signaling pathways that promote tumor growth and may induce apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies indicate that this compound can arrest the cell cycle in cancer cells, leading to increased apoptosis rates. For example, certain derivatives have demonstrated significant effects on cell cycle progression in various cancer cell lines .

Biological Activity

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Effect Observed Tested Cell Lines Reference
AnticancerInduces apoptosis and cell cycle arrestMCF7, HCT-116
Kinase InhibitionInhibits TRK activityVarious cancer models
AntimicrobialExhibits activity against bacterial strainsE. coli, S. aureus
AntiviralPotential activity against viral infectionsVaries

Case Studies

Several studies have highlighted the efficacy of this compound derivatives in preclinical models:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited substantial anticancer activity against breast cancer cell lines (MCF7) by inducing apoptosis through CDK2 inhibition. The most potent derivatives showed a significant increase in early and late apoptosis compared to controls .
  • Kinase Inhibition Studies : Research has shown that compounds similar to this compound effectively inhibited TRK activity in vitro. These findings suggest potential applications in targeted cancer therapies .

Q & A

Q. What are the standard synthetic routes for 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine, and what key intermediates are involved?

  • Methodological Answer: The synthesis typically involves sequential halogenation and functionalization of the pyrazolo[4,3-b]pyridine core. A common approach starts with the preparation of 1-methyl-1H-pyrazolo[4,3-b]pyridine, followed by regioselective bromination at the 3-position using N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) and chlorination at the 6-position via electrophilic substitution . Key intermediates include halogenated pyrazolo precursors, which are characterized by NMR and LC-MS to confirm regiochemistry and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers focus on?

  • Methodological Answer:
  • NMR Spectroscopy: Focus on 1H^1H- and 13C^{13}C-NMR signals to confirm substitution patterns. For example, the methyl group at N1 appears as a singlet (~δ 3.8–4.0 ppm), while aromatic protons exhibit coupling patterns reflecting the pyrazolo-pyridine core .
  • X-ray Crystallography: Resolve regiochemical ambiguities by analyzing bond lengths and angles, particularly between the bromine and chlorine substituents .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and isotopic patterns for bromine/chlorine .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity in halogenation steps?

  • Methodological Answer:
  • Temperature Control: Lower temperatures (e.g., 0°C) during bromination reduce side reactions like di-bromination .
  • Catalysis: Use Lewis acids (e.g., FeCl3_3) to enhance electrophilic chlorination selectivity .
  • Purification: Employ column chromatography with gradient elution (hexane/ethyl acetate) to separate halogenated isomers .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR/X-ray)?

  • Methodological Answer:
  • DFT Calculations: Compare optimized geometries (via Gaussian or ORCA) with X-ray structures to validate substituent positioning. Discrepancies in NMR chemical shifts may arise from solvent effects or tautomerism, which can be modeled using implicit solvation methods .
  • Dynamic NMR: Probe tautomeric equilibria (e.g., pyrazole vs. pyridinium forms) by variable-temperature NMR to explain unexpected splitting patterns .

Q. How can regioselective substitution challenges in the pyrazolo[4,3-b]pyridine core be addressed?

  • Methodological Answer:
  • Directing Groups: Introduce temporary protecting groups (e.g., Boc) at the 5-position to steer bromination to the 3-position .
  • Microwave-Assisted Synthesis: Enhance reaction specificity by reducing side-product formation through rapid, controlled heating .

Q. What are the best practices for analyzing and mitigating impurities in final products?

  • Methodological Answer:
  • HPLC-MS Tracking: Identify byproducts (e.g., di-halogenated species) using reverse-phase HPLC with UV/Vis and MS detection .
  • Recrystallization: Optimize solvent systems (e.g., ethanol/water) to remove hydrophilic impurities while retaining the target compound .

Methodological Considerations

  • Safety: Always handle halogenated pyrazoles in a fume hood with PPE (gloves, goggles) due to potential toxicity .
  • Data Reproducibility: Document reaction parameters (temperature, catalyst loading) meticulously, as minor changes can alter regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
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3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine

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